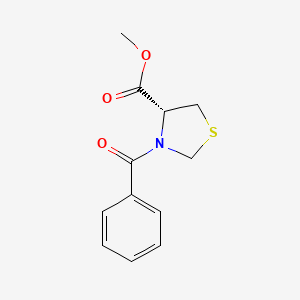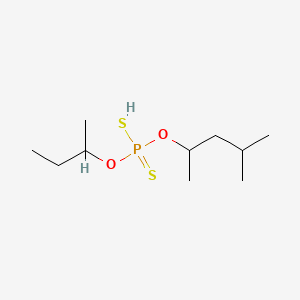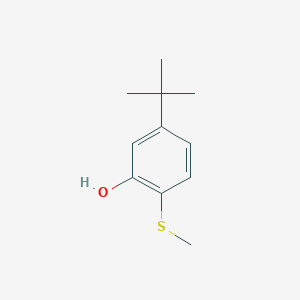
1,3-Bis(2-chloro-1-fluoroethoxy)-1,3-dioxodiphosphoxane-1,3-diium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(2-chloro-1-fluoroethoxy)-1,3-dioxodiphosphoxane-1,3-diium: is a complex organophosphorus compound. This compound is characterized by its unique structure, which includes two chloro-fluoroethoxy groups attached to a dioxodiphosphoxane core. The presence of both chlorine and fluorine atoms in its structure imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-chloro-1-fluoroethoxy)-1,3-dioxodiphosphoxane-1,3-diium typically involves a multi-step process. The initial step often includes the preparation of the chloro-fluoroethoxy precursor, which is then reacted with a suitable phosphorus-containing reagent under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve consistent quality. Additionally, purification steps such as distillation or crystallization are employed to remove any impurities and obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
1,3-Bis(2-chloro-1-fluoroethoxy)-1,3-dioxodiphosphoxane-1,3-diium undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Hydrolysis: In the presence of water or aqueous solutions, the compound can hydrolyze, leading to the formation of phosphoric acid derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Hydrolysis: Acidic or basic aqueous solutions are employed to facilitate hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phosphoxane derivatives, while hydrolysis typically results in phosphoric acid derivatives.
科学研究应用
1,3-Bis(2-chloro-1-fluoroethoxy)-1,3-dioxodiphosphoxane-1,3-diium has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antiviral agent.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
作用机制
The mechanism of action of 1,3-Bis(2-chloro-1-fluoroethoxy)-1,3-dioxodiphosphoxane-1,3-diium involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1,3-Bis(2-chloroethoxy)-1,3-dioxodiphosphoxane-1,3-diium
- 1,3-Bis(2-fluoroethoxy)-1,3-dioxodiphosphoxane-1,3-diium
- 1,3-Bis(2-chloro-1-fluoroethoxy)-1,3-dioxodiphosphoxane
Uniqueness
1,3-Bis(2-chloro-1-fluoroethoxy)-1,3-dioxodiphosphoxane-1,3-diium stands out due to the presence of both chloro and fluoro groups, which impart unique reactivity and stability. This dual substitution pattern enhances its versatility in chemical reactions and broadens its range of applications compared to similar compounds with only chloro or fluoro groups.
属性
CAS 编号 |
66372-56-3 |
|---|---|
分子式 |
C4H6Cl2F2O5P2+2 |
分子量 |
304.93 g/mol |
IUPAC 名称 |
(2-chloro-1-fluoroethoxy)-[(2-chloro-1-fluoroethoxy)-oxophosphaniumyl]oxy-oxophosphanium |
InChI |
InChI=1S/C4H6Cl2F2O5P2/c5-1-3(7)11-14(9)13-15(10)12-4(8)2-6/h3-4H,1-2H2/q+2 |
InChI 键 |
ABCVZARAHLJYRK-UHFFFAOYSA-N |
规范 SMILES |
C(C(O[P+](=O)O[P+](=O)OC(CCl)F)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


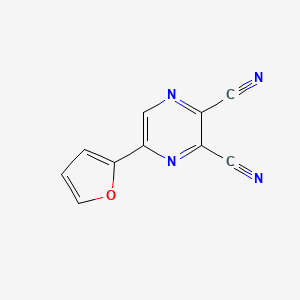
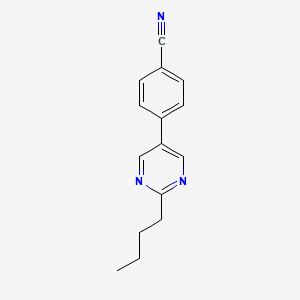
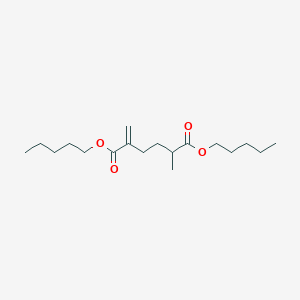
![(2-Azaspiro[5.5]undecan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B14468827.png)
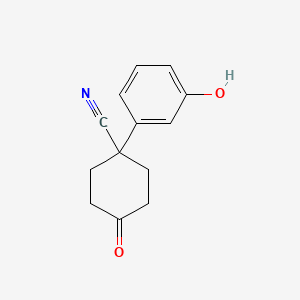
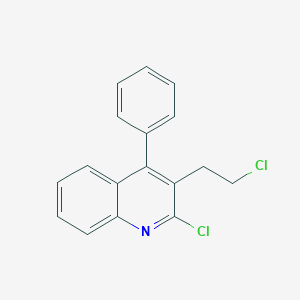
![N-{4-[(Cyclohept-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B14468845.png)
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]tricosanamide](/img/structure/B14468849.png)
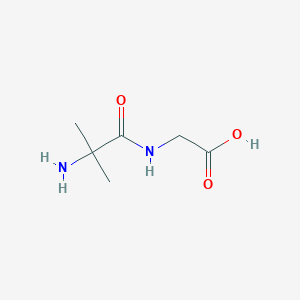
![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(4-fluorophenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B14468852.png)
![2-[2-(Prop-2-en-1-yl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14468864.png)
